molecular formula C16H18N4O2S B2817802 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 2034387-67-0

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2817802
CAS No.: 2034387-67-0
M. Wt: 330.41
InChI Key: LVCFMBWIBMXNCP-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
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Biological Activity

The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, summarizing current research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N5O2C_{15}H_{17}N_{5}O_{2}, with a molecular weight of approximately 299.34 g/mol. The structure features a cyclopropyl group and a dihydropyridazine core, which are significant for its biological activity.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structural characteristics may exhibit various biological activities. These include:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Research suggests potential cytotoxic effects in cancer cell lines.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. The following mechanisms have been proposed based on related compounds:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing physiological responses.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription.

Research Findings

A variety of studies have investigated the biological properties of similar compounds. Here are key findings relevant to the target compound:

Study FocusFindingsReference
Antimicrobial ActivityCompounds with pyridazinone cores exhibited significant antibacterial properties against E. coli and S. aureus.
CytotoxicityIn vitro studies demonstrated that derivatives induced apoptosis in cancer cell lines such as HeLa and MCF7.
Anti-inflammatoryCertain analogs reduced TNF-alpha levels in macrophage models, indicating anti-inflammatory potential.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various pyridazinone derivatives on human breast cancer cells (MCF7). The results indicated that modifications at the nitrogen positions significantly enhanced cytotoxicity compared to unmodified controls.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds against drug-resistant bacterial strains. The findings suggested that the presence of the cyclopropyl group contributed to increased membrane permeability and disruption in bacterial cells.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c21-14(18-16-17-12-3-1-2-4-13(12)23-16)9-20-15(22)8-7-11(19-20)10-5-6-10/h7-8,10H,1-6,9H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCFMBWIBMXNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.